The Strategic Utility of 4-Iodo-3-methoxy-1H-pyrazole in Modern Drug Discovery: A Technical Guide
The Strategic Utility of 4-Iodo-3-methoxy-1H-pyrazole in Modern Drug Discovery: A Technical Guide
Introduction: The Pyrazole Scaffold and the Strategic Advantage of Iodination
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including notable anti-inflammatory and anti-cancer agents.[1] The pyrazole core's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a versatile framework for engaging with biological targets.[2] The strategic introduction of a halogen atom, particularly iodine, onto the pyrazole ring at the 4-position dramatically enhances its utility as a synthetic intermediate.[1] The iodine atom serves as a highly effective reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[3] This guide provides an in-depth examination of the chemical properties of 4-iodo-3-methoxy-1H-pyrazole, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, and its versatile reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to modern drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-iodo-3-methoxy-1H-pyrazole is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₅IN₂O | |
| Molecular Weight | 224.00 g/mol | |
| IUPAC Name | 4-iodo-3-methoxy-1H-pyrazole | |
| CAS Number | 1350325-05-1 | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
Synthesis of 4-Iodo-3-methoxy-1H-pyrazole
The most common and direct method for the synthesis of 4-iodopyrazoles is through the electrophilic iodination of the pyrazole ring at the C4 position.[4][5] This position is typically the most susceptible to electrophilic attack. The synthesis of 4-iodo-3-methoxy-1H-pyrazole would logically proceed from the commercially available 3-methoxy-1H-pyrazole. Various iodinating reagents can be employed, with a common system being the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or ceric ammonium nitrate (CAN), to generate a more potent electrophilic iodine species in situ.[4][6]
Caption: Synthetic route to 4-iodo-3-methoxy-1H-pyrazole.
Experimental Protocol: Iodination of 3-methoxy-1H-pyrazole
-
Materials:
-
3-methoxy-1H-pyrazole (1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Ceric Ammonium Nitrate (CAN) (2.2 equiv)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of 3-methoxy-1H-pyrazole in acetonitrile, add iodine.
-
Stir the mixture at room temperature.
-
Slowly add a solution of ceric ammonium nitrate in acetonitrile to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-iodo-3-methoxy-1H-pyrazole.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple. The methoxy group (CH₃) will appear as a singlet, likely in the range of δ 3.8-4.0 ppm. The proton at the C5 position of the pyrazole ring will also be a singlet, expected to be downfield due to the aromatic nature of the ring and the influence of the adjacent nitrogen and iodine atoms. A recent study on 4-halopyrazoles provides comparative data for the C3/C5 protons, which resonate around δ 7.6 ppm for 4-iodopyrazole.[2] The N-H proton will appear as a broad singlet at a variable chemical shift, typically downfield.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, four distinct signals are anticipated. The methoxy carbon will be the most upfield signal. The C4 carbon, directly attached to the iodine atom, will exhibit a characteristic low-intensity signal due to the carbon-iodine coupling and the heavy atom effect. The C3 and C5 carbons will appear in the aromatic region, with their chemical shifts influenced by the methoxy group and the iodine atom, respectively. For comparison, in a related 1-aryl-3-CF₃-4-iodopyrazole, the C4 signal appears at approximately δ 56 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorbances. A broad N-H stretching band is expected in the region of 3100-3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methoxy group will be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the methoxy group is also expected.[2][9]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 4-iodo-3-methoxy-1H-pyrazole in synthetic chemistry lies in its susceptibility to a range of cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in palladium- and copper-catalyzed transformations. This allows for the facile introduction of a wide array of substituents at the C4 position, which is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] 4-Iodo-3-methoxy-1H-pyrazole is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties. This is particularly valuable in the synthesis of kinase inhibitors, where biaryl structures are common pharmacophores.[10]
Caption: General scheme for the Suzuki-Miyaura coupling of 4-iodo-3-methoxy-1H-pyrazole.
-
Materials:
-
4-iodo-3-methoxy-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Microwave vial
-
-
Procedure:
-
To a microwave vial, add 4-iodo-3-methoxy-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the DME/water solvent mixture.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Sonogashira Coupling: Synthesis of Alkynylpyrazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[12][13] This reaction is instrumental in creating pyrazole-alkyne derivatives, which are valuable precursors for further transformations and can themselves exhibit interesting biological activities.
Caption: General scheme for the Sonogashira coupling of 4-iodo-3-methoxy-1H-pyrazole.
-
Materials:
-
4-iodo-3-methoxy-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxy-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][14] Applying this reaction to 4-iodo-3-methoxy-1H-pyrazole allows for the direct introduction of primary and secondary amines at the C4 position, yielding 4-aminopyrazole derivatives.[15] This is a highly valuable transformation as the 4-aminopyrazole moiety is a key pharmacophore in many biologically active molecules.[3]
Caption: General scheme for the Buchwald-Hartwig amination of 4-iodo-3-methoxy-1H-pyrazole.
-
Materials:
-
4-iodo-3-methoxy-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.
-
Add a solution of 4-iodo-3-methoxy-1H-pyrazole in anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
4-Iodo-3-methoxy-1H-pyrazole is a strategically important and highly versatile building block in medicinal chemistry and drug discovery. Its synthesis via direct iodination of 3-methoxypyrazole is straightforward. The true value of this compound lies in the reactivity of the C-I bond, which serves as a linchpin for a variety of powerful cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others, allow for the controlled and efficient introduction of diverse chemical functionalities at the C4 position of the pyrazole ring. This capability is crucial for the rapid generation of compound libraries and for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of 4-iodo-3-methoxy-1H-pyrazole in their synthetic endeavors.
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National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. [Link]
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ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Jasiński, M., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 18, 334-343. [Link]
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Karunakaran, R. J., et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 12(4), 1435-1444. [Link]
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ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
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Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
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ResearchGate. (2010). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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